4-[(2,2,2-trifluoroethyl)sulfanyl]aniline
Description
Structure
3D Structure
Properties
CAS No. |
57946-59-5 |
|---|---|
Molecular Formula |
C8H8F3NS |
Molecular Weight |
207.22 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroethylsulfanyl)aniline |
InChI |
InChI=1S/C8H8F3NS/c9-8(10,11)5-13-7-3-1-6(12)2-4-7/h1-4H,5,12H2 |
InChI Key |
OQEQFNOQDBQLGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)SCC(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 2,2,2 Trifluoroethyl Sulfanyl Aniline and Its Analogues
Classical Synthetic Approaches to Substituted Anilines Incorporating Trifluoroethylsulfanyl Moieties
Classical methods for synthesizing anilines with trifluoroethylsulfanyl groups often involve sequential reactions, building the molecule step-by-step. These approaches, while sometimes lengthy, provide a reliable means of obtaining the target compound.
Multi-Step Conversions from Precursor Aromatic Systems
A common classical strategy begins with a readily available aromatic precursor, which is then elaborated through a series of chemical transformations. For instance, a typical synthesis might start with a substituted nitrobenzene. The nitro group serves as a precursor to the aniline (B41778) functionality. A multi-step synthesis is often required to introduce the desired substituents, which can increase costs and waste. uva.nl A more efficient alternative is the direct functionalization of C-H bonds, though selective functionalization at remote positions on aniline derivatives can be challenging. uva.nl
The synthesis of aniline derivatives can also be achieved from acyclic precursors. A three-component reaction involving acetone, amines, and 1,3-diketones can yield meta-substituted arylamines. rsc.org This method offers a facile route to various anilines from readily available reagents. rsc.org
Nucleophilic Substitution Reactions in the Formation of Sulfanyl (B85325) Linkages
The formation of the trifluoroethylsulfanyl linkage is a critical step. Nucleophilic substitution reactions are a cornerstone of this process. youtube.com In this context, a suitable sulfur-containing nucleophile, such as 2,2,2-trifluoroethanethiol, can be reacted with an electrophilic aromatic precursor.
For example, a common precursor is a halo-substituted aromatic compound. The reaction of such a compound with a thiol in the presence of a base can lead to the formation of the desired thioether. The choice of the halogen, base, and reaction conditions is crucial for achieving high yields and minimizing side reactions.
Reductive Amination and Related Transformations for Aniline Formation
The final step in many classical syntheses is the formation of the aniline group. Reductive amination is a powerful tool for this transformation. nih.govrsc.org This typically involves the reduction of a nitro group on the aromatic ring to an amino group. nih.govnih.gov Common reducing agents for this purpose include tin(II) chloride, iron in acidic media, or catalytic hydrogenation. nih.govwisc.edu
One-pot reductive amination of aldehydes with nitroarenes is an efficient method for synthesizing N-substituted anilines. nih.govrsc.orgresearchgate.net This process avoids the need to isolate the intermediate aniline, streamlining the synthesis. rsc.org The reaction generally proceeds through three consecutive steps: hydrogenation of the nitroarene to a primary aromatic amine, condensation of the amine with an aldehyde to form an imine, and subsequent hydrogenation of the imine to the secondary amine. rsc.org Various catalysts, including gold and palladium nanoparticles, have been employed for this transformation. rsc.org
Modern Catalytic Strategies for the Synthesis of 4-[(2,2,2-trifluoroethyl)sulfanyl]aniline
Modern synthetic chemistry has seen a surge in the development of catalytic methods, which often offer higher efficiency, selectivity, and sustainability compared to classical approaches.
Transition-Metal-Mediated C-S Coupling Reactions
Transition-metal catalysis has revolutionized the formation of carbon-sulfur bonds. nih.govresearchgate.netrsc.org Palladium-catalyzed cross-coupling reactions, in particular, have become a primary method for synthesizing aryl thioethers. nih.gov These reactions typically involve the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a suitable ligand.
These catalytic systems offer several advantages, including milder reaction conditions and broader functional group tolerance compared to traditional methods. nih.gov The choice of the specific palladium precursor, ligand, and base is critical for achieving high catalytic activity and selectivity.
C-N Bond Formation through Amination Protocols
The formation of the C-N bond to create the aniline moiety can also be achieved through modern catalytic methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, is a widely used technique. organic-chemistry.orgtcichemicals.comresearchgate.net This reaction allows for the direct formation of the aniline from a suitable aromatic precursor.
Copper-catalyzed amination reactions have also emerged as a valuable tool for C-N bond formation. organic-chemistry.org These methods can utilize ammonia (B1221849) or other amine sources and offer a complementary approach to palladium-catalyzed systems. organic-chemistry.org
Visible-Light-Induced and Photoredox Catalysis in Trifluoroethylation
The introduction of fluorinated groups, such as the trifluoroethyl group, into organic molecules can significantly alter their physicochemical and biological properties. Visible-light-induced and photoredox catalysis have recently emerged as powerful and mild techniques for forming carbon-sulfur bonds, including the S-trifluoroethyl moiety. conicet.gov.armst.edumst.edu These methods often operate at room temperature and utilize light as a traceless reagent to initiate radical-based reactions, offering a sustainable alternative to traditional, often harsh, synthetic protocols. mst.edumst.edu
The general mechanism for photoredox-catalyzed S-fluoroalkylation involves the excitation of a photocatalyst by visible light. nih.govnih.gov The excited photocatalyst can then engage in a single-electron transfer (SET) process with a suitable fluoroalkyl source, generating a fluoroalkyl radical. nih.govacs.org This highly reactive radical can then be trapped by a sulfur-based nucleophile, such as a thiol, to form the desired C-S bond.
Recent studies have demonstrated the S-trifluoromethylation of aromatic and heteroaromatic thiols using photoredox catalysis. acs.orgnih.govacs.org For instance, a method utilizing trifluoromethanesulfonyl chloride (CF₃SO₂Cl) as a cost-effective source of the trifluoromethyl radical (•CF₃) and an organic photocatalyst has been developed. acs.orgnih.govacs.org The proposed mechanism involves the photocatalyst absorbing visible light and entering an excited state. This excited photocatalyst reduces CF₃SO₂Cl to generate the •CF₃ radical. The oxidized photocatalyst then abstracts an electron from the thiol (ArSH), forming a thiol radical cation (ArSH•+), which, after deprotonation, yields a thiyl radical (ArS•). The subsequent radical-radical coupling between the thiyl radical and the •CF₃ radical furnishes the final S-trifluoromethylated product. acs.orgacs.org
While direct trifluoroethylation using similar photoredox strategies is a logical extension, the literature more broadly covers the introduction of various fluoroalkyl groups (Rբ) onto aniline derivatives. conicet.gov.ar These reactions can be catalyzed by various systems, including iridium or ruthenium complexes, as well as organic dyes like Rose Bengal. conicet.gov.arnih.gov The choice of photocatalyst and fluoroalkylating agent (e.g., Rբ-I, Togni's reagents) is crucial for reaction efficiency. conicet.gov.arnih.gov
The table below summarizes representative photoredox systems used for the related S-trifluoromethylation of thiols, which provides a conceptual basis for the synthesis of trifluoroethyl analogues.
| Catalyst Type | Trifluoromethyl Source | Substrate | Key Features | Ref |
| Organic Photocatalyst (3DPA2FBN) | CF₃SO₂Cl | Aromatic & Heteroaromatic Thiols | Metal-free, operationally simple, yields up to 92%. | acs.orgacs.org |
| Organic Catalyst (Diacetyl) | Langlois' Reagent (CF₃SO₂Na) | Aliphatic, Aromatic, & Heteroaromatic Thiols | Cost-effective, environmentally friendly, yields up to 81%. | mst.edumst.edu |
| Iridium Complex (Ir(ppy)₃) | Togni's Reagent | Aniline Derivatives | Direct C-H trifluoromethylation, reasonable to good yields. | conicet.gov.ar |
This table illustrates the principles of photoredox-catalyzed trifluoromethylation, which are analogous to the trifluoroethylation required for the target compound.
Regio- and Chemoselective Synthesis of this compound Isomers and Derivatives
Achieving regioselectivity—the preferential reaction at one site over another—is a cornerstone of modern organic synthesis. For this compound, the goal is the selective functionalization at the para position of the aniline ring. The directing effects of the amino group (-NH₂) play a critical role in electrophilic aromatic substitution reactions, typically favoring ortho and para substitution. However, controlling the reaction to yield a single isomer in high purity can be challenging.
One common strategy to achieve high para-selectivity involves a multi-step sequence starting from a precursor where the desired substitution pattern is already established. For example, a nucleophilic aromatic substitution (SₙAr) reaction can be employed using a starting material like 4-fluoronitrobenzene. The nitro group (-NO₂) is a strong electron-withdrawing group that activates the ring for nucleophilic attack, primarily at the para position.
A representative synthetic sequence is outlined below:
Nucleophilic Aromatic Substitution: 4-Fluoronitrobenzene is reacted with a trifluoroethylthiolate salt (e.g., NaSCH₂CF₃). The fluoride (B91410) is displaced by the thiolate to form 1-nitro-4-[(2,2,2-trifluoroethyl)sulfanyl]benzene. This approach is analogous to the synthesis of 3-fluoro-4-morpholinoaniline, where morpholine (B109124) displaces a fluoride on a difluoronitrobenzene ring. researchgate.net
Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride (SnCl₂), iron powder in the presence of an acid (e.g., Fe/NH₄Cl or Fe/HCl), or catalytic hydrogenation. researchgate.netwisc.edu This step yields the final product, this compound.
The chemoselectivity of this route is excellent. The reduction of the nitro group can be performed without affecting the trifluoroethyl sulfide (B99878) moiety, as the C-F and C-S bonds are generally stable under these conditions.
Alternatively, direct C-H functionalization methods under photoredox catalysis are being developed that offer high regioselectivity. For instance, visible-light-induced, iridium-catalyzed para-selective C-H difluoroalkylation of aniline derivatives has been reported. acs.org While this specific example focuses on C-C bond formation, similar principles could be applied to develop a direct para-selective C-S bond-forming reaction, potentially avoiding the need for pre-functionalized substrates and protecting groups. Likewise, methods for ortho-C-H trifluoromethylation of anilines have been developed, highlighting the ability to control regioselectivity through catalyst and directing group design. nih.govacs.org
The following table details reaction types and their implications for the regioselective synthesis of the target compound or its analogues.
| Reaction Type | Key Reagents | Selectivity Outcome | Rationale for Selectivity | Ref |
| SₙAr followed by Reduction | 4-Fluoronitrobenzene, NaSCH₂CF₃; Fe/NH₄Cl | High para-selectivity | The substitution pattern is fixed by the starting material. | researchgate.net |
| Direct C-H Functionalization | Aniline, Fluoroalkyl Source, Photocatalyst | Potentially high para or ortho-selectivity | Directed by catalyst-substrate interactions and electronic effects. | acs.orgnih.gov |
| Copper-Catalyzed Addition | Alkynyl Sulfones, HF Source, Copper Catalyst | High (E)-stereoselectivity and β-regioselectivity | Coordination of the catalyst to the sulfone group directs the addition. | nih.gov |
Atom-Economical and Sustainable Synthetic Routes to this compound
The principles of green chemistry encourage the development of synthetic routes that are both efficient and environmentally benign. Atom economy, a concept introduced to measure the efficiency of a reaction, calculates the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy, such as additions and rearrangements, are preferable to substitutions and eliminations, which generate stoichiometric byproducts.
Photoredox catalysis, as discussed in section 2.2.3, represents a significant step towards more sustainable synthesis. mst.edumst.edu These reactions often proceed under mild conditions (room temperature, low-energy visible light) and can reduce the reliance on hazardous reagents and solvents. mst.edumst.eduresearchgate.net By using a catalyst in small amounts, these methods avoid the large quantities of waste associated with stoichiometric reagents. mst.edu
A truly atom-economical approach to this compound would involve the direct addition of all necessary atoms with minimal or no byproducts. For example, a hypothetical hydrothiolation of a trifluoroethyl-substituted aniline precursor would be highly atom-economical. While direct methods for the target molecule are still under development, related strategies highlight the potential. For instance, a 100% atom-economical iodosulfenylation of alkynes has been reported, which uses only iodine and a disulfide to generate functionalized alkenes with no byproducts. rsc.org Similarly, the synthesis of furans from propargyl alcohols and terminal alkynes can be fully atom-economical. organic-chemistry.org
The traditional multi-step synthesis involving SₙAr and nitro reduction is less atom-economical due to the byproducts generated in both steps (e.g., NaF in the first step, and metal oxides from the reduction). However, its reliability and high yields for the specific isomer make it a common choice.
To improve the sustainability of such routes, several factors can be considered:
Catalytic Reduction: Replacing stoichiometric reducing agents like Fe or Sn with catalytic hydrogenation (H₂, Pd/C) improves the environmental profile by producing only water as a byproduct (in the case of nitro reduction).
Solvent Choice: Utilizing greener solvents or even performing reactions in water using surfactants can drastically reduce the environmental impact. proquest.com
Process Intensification: Developing one-pot procedures where multiple steps are carried out in the same reactor without isolating intermediates can save energy, reduce solvent use, and minimize waste. proquest.com
The table below provides a comparison of synthetic strategies based on green chemistry principles.
| Synthetic Strategy | Atom Economy | Sustainability Features | Sustainability Drawbacks | Ref |
| SₙAr / Nitro Reduction | Low to Moderate | High-yielding, regioselective. | Use of stoichiometric reagents (metal reductants), generation of salt and metal oxide waste. | researchgate.netwisc.edu |
| Photoredox C-S Coupling | Moderate to High | Catalytic, mild conditions, use of light as a reagent. | Often requires specific and sometimes complex photocatalysts and reagents. | mst.edumst.edu |
| Direct C-H Activation | High | Potentially fewer steps, reduces pre-functionalization. | Often requires precious metal catalysts; selectivity can be a challenge. | acs.orgnih.gov |
| 100% Atom-Economical Addition (Analogous) | 100% | No byproducts generated in the key step. | Applicability to the specific target molecule is currently hypothetical. | rsc.orgorganic-chemistry.org |
By continuously applying these principles, chemists can develop new and improved routes to this compound that are not only synthetically effective but also economically and environmentally sustainable.
Reactivity and Chemical Transformations of 4 2,2,2 Trifluoroethyl Sulfanyl Aniline
Reactivity of the Aniline (B41778) Moiety in 4-[(2,2,2-trifluoroethyl)sulfanyl]aniline
The aniline core of the molecule is central to its reactivity, participating in a range of reactions typical for aromatic amines.
Electrophilic Aromatic Substitution Patterns and Directing Effects
The amino group (-NH₂) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. wikipedia.org This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. wikipedia.org Conversely, the 4-[(2,2,2-trifluoroethyl)sulfanyl] group (-S-CH₂CF₃) is expected to be deactivating due to the strong electron-withdrawing nature of the trifluoromethyl group, which pulls electron density away from the sulfur atom and, consequently, from the aromatic ring.
Despite the deactivating nature of the sulfanyl (B85325) substituent, the directing effect in electrophilic aromatic substitution on this compound is overwhelmingly controlled by the strongly activating amino group. Therefore, electrophiles are expected to preferentially substitute at the positions ortho to the amino group (positions 3 and 5).
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Expected Major Product(s) |
| Bromination | Br₂/FeBr₃ | 3-Bromo-4-[(2,2,2-trifluoroethyl)sulfanyl]aniline and 3,5-Dibromo-4-[(2,2,2-trifluoroethyl)sulfanyl]aniline |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4-[(2,2,2-trifluoroethyl)sulfanyl]aniline |
| Sulfonation | H₂SO₄ | 2-Amino-5-[(2,2,2-trifluoroethyl)sulfanyl]benzenesulfonic acid |
Note: The information in this table is based on general principles of electrophilic aromatic substitution and may not represent experimentally verified outcomes for this specific compound.
Diazotization Reactions and their Synthetic Utility
Primary aromatic amines like this compound readily undergo diazotization upon treatment with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C). icrc.ac.irnih.gov This reaction converts the amino group into a diazonium salt, which is a highly versatile intermediate in organic synthesis.
The resulting diazonium salt can be subjected to a wide array of subsequent reactions, known as Sandmeyer-type reactions, to introduce a variety of substituents onto the aromatic ring. This synthetic utility allows for the transformation of the aniline into a broad spectrum of derivatives that would be difficult to prepare by direct substitution methods.
Table 2: Potential Synthetic Transformations via Diazotization of this compound
| Reaction Type | Reagents | Product |
| Sandmeyer (Halogenation) | CuCl, HCl | 1-Chloro-4-[(2,2,2-trifluoroethyl)sulfanyl]benzene |
| Sandmeyer (Halogenation) | CuBr, HBr | 1-Bromo-4-[(2,2,2-trifluoroethyl)sulfanyl]benzene |
| Sandmeyer (Cyanation) | CuCN, KCN | 4-[(2,2,2-trifluoroethyl)sulfanyl]benzonitrile |
| Schiemann Reaction | HBF₄, heat | 1-Fluoro-4-[(2,2,2-trifluoroethyl)sulfanyl]benzene |
| Hydrolysis | H₂SO₄, H₂O, heat | 4-[(2,2,2-trifluoroethyl)sulfanyl]phenol |
Note: The reactions listed are representative examples of the synthetic utility of diazonium salts and are predicted transformations for this compound.
N-Alkylation and N-Acylation Reactions
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to participate in N-alkylation and N-acylation reactions.
N-Alkylation involves the reaction of the aniline with an alkylating agent, such as an alkyl halide, to form secondary or tertiary amines. nih.govrsc.org The reaction typically requires a base to neutralize the acid generated. The reactivity of the aniline in N-alkylation can be influenced by the electronic nature of the substituents on the ring. The electron-withdrawing effect of the 4-[(2,2,2-trifluoroethyl)sulfanyl] group may slightly decrease the nucleophilicity of the amino group compared to unsubstituted aniline.
N-Acylation is the reaction of the aniline with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is generally very efficient and is often used to protect the amino group during other transformations. The resulting acetamido group is a less powerful activating group than the amino group but remains an ortho, para-director.
Transformations Involving the Sulfanyl Linkage
The sulfur atom in the sulfanyl linkage is susceptible to oxidation and can be involved in cleavage reactions under specific conditions.
Oxidation Reactions of the Sulfanyl Group (e.g., to sulfoxides, sulfones)
The sulfur atom in the sulfanyl group of this compound can be readily oxidized to higher oxidation states, namely sulfoxide (B87167) and sulfone. organic-chemistry.orgnih.govcdmf.org.br The choice of oxidizing agent and reaction conditions determines the extent of oxidation.
Oxidation to Sulfoxide: Milder oxidizing agents, such as hydrogen peroxide under controlled conditions, can selectively oxidize the sulfide (B99878) to a sulfoxide.
Oxidation to Sulfone: Stronger oxidizing agents, or more forcing reaction conditions with milder oxidants, will lead to the formation of the corresponding sulfone. organic-chemistry.orgresearchgate.net
The electron-withdrawing trifluoroethyl group attached to the sulfur atom will make the sulfur less electron-rich and therefore slightly less susceptible to oxidation compared to a simple alkyl aryl sulfide.
Table 3: Potential Oxidation Products of this compound
| Product | Structure |
| 4-[(2,2,2-trifluoroethyl)sulfinyl]aniline | |
| 4-[(2,2,2-trifluoroethyl)sulfonyl]aniline |
Cleavage and Exchange Reactions of the C-S Bond
The carbon-sulfur (C-S) bond in aryl sulfides is generally stable but can be cleaved under specific reductive or oxidative conditions, or through transition-metal-catalyzed processes. nih.gov
Reductive Cleavage: Certain reducing agents, such as sodium in liquid ammonia (B1221849) (Birch reduction), can cleave the C-S bond.
Oxidative Cleavage: Strong oxidative conditions can sometimes lead to the cleavage of the C-S bond, although this is less common than oxidation at the sulfur center.
Transition-Metal-Catalyzed Cleavage: Various transition metal complexes, particularly those of nickel and palladium, are known to catalyze the cleavage of C-S bonds in aryl sulfides, often as part of cross-coupling reaction cycles.
The presence of the electron-withdrawing trifluoroethyl group may influence the ease of C-S bond cleavage, potentially making the sulfur atom a better leaving group under certain nucleophilic substitution conditions.
Based on a thorough review of the available scientific literature, there is insufficient specific information regarding the reactivity and chemical transformations of this compound within the narrow scope of the requested outline. Published research has not detailed the functionalization, derivatization, or defluorination of the trifluoroethyl group for this specific molecule, nor have cyclization or annulation strategies employing this compound as a key starting material been described.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided structure and content requirements. Information on related compounds or different reaction types would fall outside the explicit instructions of the request.
Applications of 4 2,2,2 Trifluoroethyl Sulfanyl Aniline As a Key Building Block in Complex Organic Synthesis
Utilization in the Synthesis of Nitrogen-Containing Heterocyclic Systems
The primary amine functionality of 4-[(2,2,2-trifluoroethyl)sulfanyl]aniline serves as a critical nucleophile and a nitrogen source for the assembly of various heterocyclic rings, which are core structures in many pharmaceuticals and functional materials.
Piperazine (B1678402) rings are ubiquitous structural motifs in medicinal chemistry, found in numerous approved drugs. nih.gov While direct literature detailing the synthesis of piperazine derivatives specifically from this compound is not abundant, its chemical nature as a primary aniline (B41778) makes it a suitable precursor for such syntheses through established methods. One common strategy involves the reaction of an N-substituted ethylenediamine (B42938) with an appropriate electrophile. google.com Alternatively, anilines can be used in reactions that build the piperazine ring. For instance, the synthesis of 1-arylpiperazines can be achieved by the reaction of an aniline with diethanolamine (B148213) under specific catalytic conditions.
Another established route involves the reductive amination of N-arylaminoacetaldehydes or related synthons. Given its primary amine group, this compound could be elaborated through N-alkylation with a two-carbon electrophile followed by cyclization to form the piperazine core. The synthesis of piperazine-dihydrofuran compounds has also been demonstrated through radical cyclization reactions, showcasing the versatility of piperazine precursors in complex constructions. nih.gov
Table 1: Potential Synthetic Routes to Piperazine Derivatives from an Aniline Precursor
| Reaction Type | Reactants | Resulting Structure |
|---|---|---|
| Cyclization | Aniline, Diethanolamine | N-Arylpiperazine |
| Reductive Amination | N-Aryl-2-aminoethanol | N-Arylpiperazine |
Quinolines are a prominent class of nitrogen-containing heterocycles with broad applications in drug discovery and materials science. allresearchjournal.com The aniline moiety is central to several classic named reactions for quinoline (B57606) synthesis, making this compound an ideal starting material.
Key synthetic methods include:
Combes Quinoline Synthesis: This involves the acid-catalyzed reaction of an aniline with a β-diketone. iipseries.org Reacting this compound with a compound like acetylacetone (B45752) would lead to the formation of a 2,4-dimethylquinoline (B72138) bearing the 4-[(2,2,2-trifluoroethyl)sulfanyl] substituent at the 6-position.
Doebner-von Miller Reaction: This method uses α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes or ketones, to react with anilines in the presence of an acid. iipseries.org
Gould-Jacobs Reaction: This pathway begins with the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent hydrolysis and decarboxylation to yield a quinolin-4-one. nih.gov This would produce a quinolin-4-one substituted with the trifluoroethylthioether group.
Camps Cyclization: This reaction involves the intramolecular cyclization of o-acylaminoacetophenones in the presence of a base to form quinolones. nih.gov
Modern methods, such as transition-metal-catalyzed reactions, also provide routes to quinolines from anilines and other starting materials like diols. rsc.org Furthermore, a practical method for synthesizing 2-sulfonylquinolines involves the deoxygenative C2-H sulfonylation of quinoline N-oxides, highlighting a transformation of the quinoline core itself. mdpi.com
Table 2: Quinoline Synthesis Methods Applicable to this compound
| Named Reaction | Key Reagents | Product Type |
|---|---|---|
| Combes Synthesis | β-Diketone (e.g., acetylacetone) | Substituted Quinoline |
| Doebner-von Miller Reaction | α,β-Unsaturated carbonyl | Substituted Quinoline |
| Gould-Jacobs Reaction | Diethyl ethoxymethylidenemalonate | Quinolin-4-one |
Indole (B1671886) Synthesis: The indole scaffold is a cornerstone of numerous natural products and pharmaceuticals. rug.nl Several powerful synthetic strategies utilize anilines as precursors.
Bischler Indole Synthesis: This acid-catalyzed cyclization of an α-arylaminoketone is a classic method where this compound could be the starting aryl amine. nih.gov
Palladium-Catalyzed Cyclization: Modern methods often involve palladium-catalyzed reactions. For example, the cyclization of an aniline with an epoxide can lead to 2-alkyl indoles. nih.gov Another approach involves the sequential Sonogashira reaction of a 2-iodoaniline (B362364) with a terminal alkyne, followed by cyclization to form 2-substituted indoles. nih.gov The target aniline could be halogenated and then used in such sequences.
Pyrrole (B145914) Synthesis: Pyrroles are another fundamental class of N-heterocycles. uctm.edu The Paal-Knorr synthesis is a widely used method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as this compound, to form the corresponding N-substituted pyrrole. uctm.eduorganic-chemistry.org This reaction is often catalyzed by acid or other agents. uctm.edu Multicomponent reactions also provide efficient routes to highly substituted pyrroles from anilines, α-hydroxyketones, and nitriles, demonstrating a concise way to build molecular complexity. nih.govsemanticscholar.org
Incorporation into Diverse Molecular Scaffolds
Beyond heterocycle synthesis, the amine group of this compound is a key handle for introducing the trifluoroethylthio-phenyl moiety into a variety of molecular frameworks through the formation of robust amide and sulfonamide linkages.
Sulfonamides: The sulfonamide functional group is a critical component of many therapeutic agents. wikipedia.org Primary amines readily react with sulfonyl chlorides in the presence of a base (the Hinsberg reaction) to produce sulfonamides. wikipedia.org Therefore, reacting this compound with various alkyl or aryl sulfonyl chlorides (R-SO₂Cl) provides a straightforward route to a library of N-(4-[(2,2,2-trifluoroethyl)sulfanyl]phenyl)sulfonamides. wikipedia.orgnih.gov This reaction is robust and allows for the introduction of a wide range of substituents (R-groups). Alternative methods for sulfonamide synthesis include reacting amines with sulfonic acids under microwave irradiation or the oxidative chlorination of thiols to form sulfonyl chlorides in situ, followed by reaction with an amine. organic-chemistry.orgacs.orgorganic-chemistry.org
Amides: Amide bond formation is one of the most fundamental reactions in organic chemistry. libretexts.org The primary amine of this compound can react with various carboxylic acid derivatives to form amides. The most common method involves the reaction with a highly reactive acyl chloride or acid anhydride. masterorganicchemistry.comlibretexts.org Alternatively, direct coupling of a carboxylic acid with the aniline can be achieved using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxylic acid for nucleophilic attack by the amine. masterorganicchemistry.com These methods allow the trifluoroethylthio-phenyl scaffold to be linked to a vast array of molecular fragments.
Table 3: Synthesis of Sulfonamide and Amide Derivatives
| Derivative | Reaction Type | Key Reagents |
|---|---|---|
| Sulfonamide | Hinsberg Reaction | Sulfonyl chloride (R-SO₂Cl), Base |
| Amide | Nucleophilic Acyl Substitution | Acyl chloride (R-COCl) or Anhydride |
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. nih.gov These reactions are prized for their ability to rapidly generate molecular complexity and diversity from simple precursors. nih.gov As a primary aniline, this compound is an excellent substrate for various MCRs.
For example, it can serve as the amine component in the Ugi four-component reaction (U-4CR) , which combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce an α-acylamino amide. A variation, the Ugi-tetrazole reaction , uses trimethylsilyl (B98337) azide (B81097) (TMSN₃) instead of a carboxylic acid to form tetrazole-containing products. rug.nl Such reactions allow for the one-pot synthesis of highly complex and substituted indole derivatives. rug.nl Other MCRs can produce diverse heterocyclic systems like β-keto dithiocarbamates or various pyrrole derivatives, showcasing the power of this aniline as a versatile input for combinatorial chemistry and library synthesis. semanticscholar.orgorganic-chemistry.org
Development of Novel Reagents and Ligands Based on the this compound Core
The unique structural features of this compound, namely the reactive aniline functionality and the electron-withdrawing trifluoroethylthio group, make it an attractive scaffold for the design of novel reagents and ligands for a variety of chemical transformations. The aniline nitrogen provides a convenient handle for derivatization, allowing for the introduction of diverse functionalities, while the trifluoroethylthio substituent can modulate the steric and electronic properties of the resulting molecules.
While specific examples of reagents and ligands derived directly from this compound are not extensively documented in publicly available literature, the known reactivity of anilines and thioethers provides a strong basis for their potential development and application. The amino group of the aniline moiety can be readily transformed into a wide array of functional groups, including amides, imines, and diazonium salts. These transformations are fundamental in the synthesis of various classes of organic compounds and could be employed to generate novel reagents.
For instance, the diazotization of the aniline followed by Sandmeyer-type reactions could lead to the installation of various substituents on the aromatic ring, creating a library of functionalized building blocks. Furthermore, the nucleophilic character of the aniline nitrogen allows for its incorporation into ligand frameworks, such as Schiff bases, N-heterocyclic carbenes (NHCs), and phosphine (B1218219) ligands. The electronic properties of these ligands, and consequently their catalytic activity, would be influenced by the strongly electron-withdrawing trifluoroethylthio group at the para-position.
The thioether linkage itself, while generally stable, can also participate in certain chemical reactions. Oxidation of the sulfur atom could lead to the corresponding sulfoxides and sulfones, further expanding the diversity of accessible derivatives with altered electronic and coordination properties.
Although detailed research findings on the specific applications of this compound in this context are limited, the foundational principles of organic synthesis strongly suggest its utility. The development of new reagents and ligands from this building block represents a promising area for future research, with the potential to unlock novel catalytic systems and synthetic methodologies.
Mechanistic and Computational Investigations of 4 2,2,2 Trifluoroethyl Sulfanyl Aniline
Elucidation of Reaction Mechanisms Involving 4-[(2,2,2-trifluoroethyl)sulfanyl]aniline Substrates
Understanding the detailed pathways of reactions involving this compound is essential for controlling reaction outcomes and improving yields.
Pathways of Catalytic Transformations (e.g., Transition-Metal-Catalyzed Processes)
Transition-metal catalysis is a powerful tool for the functionalization of aniline (B41778) derivatives. In the context of compounds structurally related to this compound, such as other N-trifluoroethylated anilines, iron porphyrin-catalyzed N-H insertion reactions have been explored. nih.govnih.gov These reactions proceed through a cascade of diazotization followed by N-trifluoroethylation. nih.govnih.gov A proposed mechanism involves the in situ generation of trifluorodiazoethane (CF3CHN2) from 2,2,2-trifluoroethylamine (B1214592) hydrochloride. nih.govresearchgate.net The iron porphyrin catalyst then reacts with trifluorodiazoethane to form a metal-carbene intermediate. This highly reactive species subsequently undergoes an N-H insertion reaction with the aniline substrate to yield the N-trifluoroethylated product. nih.gov
Similarly, silver(I) complexes have been shown to catalyze the N-trifluoroethylation of anilines using 2,2,2-trifluorodiazoethane. researchgate.net The proposed mechanism involves the formation of a silver carbene intermediate, which then undergoes a migratory insertion into the N-H bond of the aniline. researchgate.net These catalytic cycles highlight the importance of the transition metal in activating the trifluoroethyl source and facilitating the key bond-forming step.
While direct mechanistic studies on this compound are not extensively documented in the provided search results, the principles from related aniline functionalization reactions provide a strong basis for predicting its behavior in similar catalytic systems. The electron-donating or -withdrawing nature of the trifluoroethyl-sulfanyl group would influence the nucleophilicity of the aniline nitrogen, thereby affecting the rate and efficiency of the catalytic process.
Quantum Chemical Calculations and Molecular Modeling Studies
Computational chemistry offers powerful tools to investigate the electronic structure, reactivity, and reaction mechanisms of molecules like this compound at a molecular level.
Computational Analysis of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, such as those using Density Functional Theory (DFT), can provide valuable information about the electronic properties of this compound. researchgate.net These calculations can determine parameters like molecular geometry, atomic charges, and frontier molecular orbital (HOMO and LUMO) energies. researchgate.net The distribution of electron density and the energies of the HOMO and LUMO are key reactivity descriptors. For instance, the HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity).
While specific computational studies on this compound are not available in the search results, studies on structurally similar molecules like 2-(trifluoromethyl)aniline (B126271) and 3-(trifluoromethyl)aniline (B124266) have been performed using DFT methods (B3LYP and B3PW91) with various basis sets. researchgate.net Such studies can elucidate the influence of the trifluoromethyl group on the electronic structure of the aniline ring. Similar computational approaches could be applied to this compound to understand the combined electronic effects of the trifluoroethyl and sulfanyl (B85325) groups on the aniline moiety.
Table 1: Representative Reactivity Descriptors from Computational Analysis
| Descriptor | Description | Potential Insights for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity. | A higher HOMO energy would suggest a more nucleophilic aniline nitrogen, making it more reactive towards electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. | A lower LUMO energy would indicate a greater propensity to accept electrons, potentially at the aromatic ring or the sulfur atom. |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Would reveal the partial positive or negative character of specific atoms, indicating likely sites for nucleophilic or electrophilic attack. |
| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the surface of the molecule. | Visually identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites of interaction. |
Transition State Theory and Reaction Energy Profile Calculations
Transition State Theory (TST) is a fundamental concept used to understand and calculate the rates of chemical reactions. wikipedia.orgresearchgate.net It postulates that a reaction proceeds through a high-energy transition state that is in a quasi-equilibrium with the reactants. wikipedia.org By calculating the energy of this transition state relative to the reactants, one can estimate the activation energy of the reaction. wikipedia.org
Computational methods can be used to locate transition state structures and calculate their energies, thereby constructing a reaction energy profile. researchgate.net This profile maps the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states. researchgate.net The height of the energy barrier on this profile corresponds to the activation energy, which is a key determinant of the reaction rate.
For reactions involving this compound, computational chemists could model the reaction pathways, for example, for a transition-metal-catalyzed N-H insertion. By calculating the energies of the reactants, the proposed metal-carbene intermediate, the transition state for the N-H insertion step, and the final product, a detailed understanding of the reaction mechanism and its energetics can be achieved. This information can be invaluable for explaining experimental observations and for predicting the feasibility of new reactions.
Table 2: Key Parameters from Reaction Energy Profile Calculations
| Parameter | Description | Significance for Reactions of this compound |
| ΔG‡ (Gibbs Free Energy of Activation) | The free energy difference between the transition state and the reactants. | Determines the rate of the reaction; a lower ΔG‡ corresponds to a faster reaction. |
| ΔH‡ (Enthalpy of Activation) | The enthalpy difference between the transition state and the reactants. | Represents the energy barrier of the reaction. |
| ΔS‡ (Entropy of Activation) | The entropy difference between the transition state and the reactants. | Reflects the change in disorder in going from the reactants to the transition state. |
| Reaction Intermediates | Local energy minima along the reaction coordinate. | Their presence and stability can significantly influence the overall reaction mechanism. |
Conformational Analysis and Intermolecular Interactions of this compound
The conformational landscape and the nature of intermolecular interactions of this compound are crucial for understanding its chemical behavior, crystal packing, and potential biological activity. In the absence of direct experimental or computational studies on this specific molecule, this section will draw upon data from structurally analogous compounds to provide a scientifically grounded overview of its likely conformational preferences and intermolecular interactions. The key structural motifs to consider are the p-substituted aniline ring, the flexible trifluoroethyl group, and the sulfanyl (-S-) linkage.
Conformational Analysis
Studies on analogous aryl thioethers, such as 2-(Phenylsulfanyl)aniline, have revealed a skewed conformation where the phenyl rings are not coplanar. In the case of 2-(Phenylsulfanyl)aniline, the dihedral angle between the aniline and phenyl rings is a significant 81.31(7)°. An even larger dihedral angle of 87.80(7)° is observed in 2-(p-tolylsulfanyl)aniline, indicating a nearly perpendicular arrangement of the aromatic rings. This preference for a non-planar conformation is a common feature in diaryl sulfides and is attributed to a balance of steric hindrance and electronic effects. For this compound, we can anticipate a similar non-planar arrangement around the C(aryl)-S bond.
The conformation of the 2,2,2-trifluoroethyl group is another critical factor. The rotation around the S-CH₂ bond will determine the spatial orientation of the bulky and highly electronegative CF₃ group. Computational studies on related organofluorine compounds suggest that the trifluoromethyl group can influence and be influenced by neighboring functional groups.
While specific dihedral angles and energy barriers for this compound are not available, data from closely related molecules can provide valuable insights. For instance, in the structurally similar compound 4-[(trifluoromethyl)sulfanyl]aniline, where the CF₃ group is directly attached to the sulfur atom, the planarity of the aniline ring and the orientation of the SCF₃ group would be the primary conformational determinants. The increased steric bulk and flexibility of the -CH₂CF₃ group in the title compound would likely lead to a more complex potential energy surface with multiple low-energy conformers.
Table 1: Comparison of Dihedral Angles in Structurally Related Aryl Sulfides
| Compound | Dihedral Angle | Value (°) |
| 2-(Phenylsulfanyl)aniline | Phenyl-S-C-C(aniline) | 81.31(7) |
| 2-(p-tolylsulfanyl)aniline | Phenyl-S-C-C(aniline) | 87.80(7) |
This table presents data from related compounds to infer the likely conformation of this compound.
Intermolecular Interactions
The intermolecular interactions of this compound are expected to be diverse, involving the amino group, the trifluoromethyl group, the sulfur atom, and the aromatic ring. These interactions will govern the solid-state packing and the behavior of the molecule in different chemical environments.
Hydrogen Bonding: The primary amino group (-NH₂) of the aniline moiety is a potent hydrogen bond donor. It can form N-H···N hydrogen bonds with neighboring molecules, leading to the formation of chains or more complex networks. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor. In the solid state, it is common for anilines to exhibit intermolecular N-H···N hydrogen bonding. The sulfur atom, with its lone pairs of electrons, could potentially act as a weak hydrogen bond acceptor, forming N-H···S interactions. Intramolecular N-H···S contacts have been observed in ortho-substituted anilines like 2-(Phenylsulfanyl)aniline. While an intramolecular interaction is not possible in the para-substituted title compound, intermolecular N-H···S hydrogen bonds are a possibility.
Halogen Bonding and Other Fluorine Interactions: The trifluoromethyl group is a key player in directing intermolecular interactions. The highly polarized C-F bonds can participate in various non-covalent interactions. Weak C-H···F hydrogen bonds are commonly observed in the crystal structures of fluorinated molecules. Furthermore, the fluorine atoms can engage in F···F contacts and C-F···π interactions with the aromatic rings of adjacent molecules.
π-Interactions: The aromatic ring can participate in π-π stacking interactions, which are a common feature in the crystal structures of aromatic compounds. These interactions, along with the hydrogen bonding and fluorine-related interactions, will collectively determine the supramolecular architecture of this compound in the solid state.
Advanced Analytical Methodologies for the Study of 4 2,2,2 Trifluoroethyl Sulfanyl Aniline
Chromatographic Techniques for Separation, Isolation, and Purity Assessment
Chromatographic methods are fundamental for the separation of 4-[(2,2,2-trifluoroethyl)sulfanyl]aniline from reaction mixtures, impurities, and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques, each offering distinct advantages for the analysis of this specific molecule.
Method Development in High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for assessing the purity of synthesized batches and for isolating the compound for further studies.
A typical HPLC method for an aniline (B41778) derivative involves a reversed-phase approach. A C18 or a phenyl-hexyl column would be a suitable choice for the stationary phase, providing a good balance of hydrophobic and π-π interactions with the aromatic ring of the analyte. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in separating the target compound from impurities with different polarities.
Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the aniline derivative exhibits maximum absorbance, typically in the range of 230-280 nm. For enhanced sensitivity and selectivity, a mass spectrometer can be coupled with the HPLC system (LC-MS).
Table 1: Illustrative HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 95% B in 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Applications for Volatile Derivatives
While this compound itself may have limited volatility, GC can be a powerful tool for its analysis, particularly if it is derivatized to increase its volatility and thermal stability. Derivatization is a common strategy in GC analysis of anilines to improve peak shape and reduce tailing caused by the interaction of the basic amine group with the stationary phase. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique for compounds with active hydrogens.
A capillary GC system equipped with a non-polar or a mid-polar stationary phase, such as a 5% phenyl-polysiloxane (e.g., DB-5 or HP-5), would be suitable for separating the derivatized analyte. The use of a split/splitless injector and a Flame Ionization Detector (FID) would provide good sensitivity for routine purity analysis. For unambiguous identification, coupling the GC to a mass spectrometer (GC-MS) is essential.
Mass Spectrometry (MS) for Structural Characterization and Quantification in Complex Matrices
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of this compound. Different ionization techniques can be employed depending on the analytical question.
Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS) Techniques
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules when coupled with liquid chromatography. For this compound, ESI in positive ion mode would likely result in the formation of the protonated molecule [M+H]+. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) experiments on the [M+H]+ ion would involve collision-induced dissociation (CID) to generate characteristic fragment ions, providing valuable structural information. The fragmentation pattern would likely involve cleavage of the C-S bond and fragmentation of the trifluoroethyl group.
Electron Ionization (EI) is a hard ionization technique typically used with gas chromatography. When the derivatized or underivatized this compound is introduced into the ion source, it is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and a series of fragment ions. The resulting mass spectrum is a unique fingerprint of the molecule and can be used for its identification by comparison with spectral libraries.
Development of Targeted Quantitative MS Methods for Related Compounds
For the quantification of this compound and its potential metabolites or degradation products in complex matrices like environmental or biological samples, a targeted mass spectrometry method such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is the gold standard. This approach, typically performed on a triple quadrupole mass spectrometer, offers high selectivity and sensitivity.
The method involves selecting a specific precursor ion (e.g., the [M+H]+ ion of the target analyte) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and then monitoring a specific product ion in the third quadrupole. The transition from the precursor ion to the product ion is highly specific to the target analyte, minimizing interferences from the matrix. The development of such a method requires careful optimization of the precursor and product ions and their corresponding collision energies.
Table 2: Hypothetical MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 224.0 | 141.0 | 20 |
| This compound | 224.0 | 109.0 | 35 |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Derivatization and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of this compound. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of the synthesized compound. The presence of fluorine in the molecule makes ¹⁹F NMR a particularly valuable tool.
NMR is also highly effective for monitoring the progress of chemical reactions in real-time. For instance, during the synthesis of this compound, NMR can be used to track the disappearance of starting materials and the appearance of the product, allowing for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.
Furthermore, NMR is instrumental in characterizing derivatized forms of the aniline. For example, if a chiral derivatizing agent is used to react with the aniline, NMR can be used to determine the enantiomeric purity of the sample by observing the signals of the resulting diastereomers. The chemical shifts and coupling constants in the NMR spectra provide unambiguous evidence of the structure of the derivatized product.
Application of ¹H, ¹³C, and ¹⁹F NMR for Reaction Progress and Intermediate Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated organic molecules like this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple spectroscopic handles to analyze the molecule's structure and purity, and to monitor its formation in real-time. huji.ac.ilnih.govnih.gov
¹H NMR Spectroscopy: Proton NMR is crucial for identifying the protons on the aromatic ring and the ethyl group. The aromatic protons typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) protons (-SCH₂-) adjacent to the trifluoromethyl group exhibit a quartet splitting pattern due to coupling with the three fluorine atoms. The integration of these signals relative to an internal standard can be used to track the consumption of starting materials and the formation of the product during a reaction.
¹³C NMR Spectroscopy: Carbon NMR provides detailed information about the carbon skeleton. The spectrum will show distinct signals for the four unique carbons of the aromatic ring, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing trifluoroethyl-sulfanyl group. The ethyl carbons (-SCH₂CF₃) are also readily identifiable. The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy: As a highly sensitive nucleus with a wide chemical shift range, ¹⁹F NMR is particularly valuable for analyzing fluorinated compounds. huji.ac.il For this compound, the three equivalent fluorine atoms of the -CF₃ group will typically appear as a triplet, resulting from coupling to the adjacent methylene (-CH₂-) protons. rsc.org The chemical shift of this signal is highly indicative of the electronic environment of the trifluoromethyl group. During a synthesis, ¹⁹F NMR can be a powerful tool for monitoring the reaction, as the appearance of this characteristic triplet signal confirms the incorporation of the trifluoroethyl-sulfanyl moiety. beilstein-journals.orgresearchgate.net The conversion of substrates can be accurately determined by integrating product resonances against a fluorine-containing internal standard. researchgate.net
The following table summarizes the anticipated NMR data for the target compound, based on typical chemical shifts for analogous structures.
| Nucleus | Assignment | Anticipated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | Aromatic H (ortho to NH₂) | 6.6 - 6.8 | Doublet (d) | ~8-9 |
| Aromatic H (ortho to S) | 7.2 - 7.4 | Doublet (d) | ~8-9 | |
| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | - | |
| -SCH₂- | 3.4 - 3.6 | Quartet (q) | ³J(H,F) ~10 | |
| ¹³C NMR | C-NH₂ | 145 - 150 | Singlet | - |
| C-S | 118 - 122 | Singlet | - | |
| C-H (ortho to NH₂) | 114 - 116 | Singlet | - | |
| C-H (ortho to S) | 134 - 136 | Singlet | - | |
| -SCH₂- | 35 - 40 | Quartet (q) | ²J(C,F) ~30-35 | |
| -CF₃ | 125 - 130 | Quartet (q) | ¹J(C,F) ~275-285 | |
| ¹⁹F NMR | -CF₃ | -65 to -70 | Triplet (t) | ³J(F,H) ~10 |
Table 1: Predicted NMR Spectroscopic Data for this compound.
By integrating signals in these spectra over the course of a reaction, a kinetic profile can be constructed, and the presence of any significant intermediates bearing trifluoroethyl-sulfanyl or aniline moieties could potentially be identified.
Chiral Derivatization Protocols for Enantiomeric Purity Determination (if applicable)
This section is not directly applicable to this compound. The molecule is achiral as it does not possess a stereocenter, chiral axis, or plane of chirality, and therefore exists as a single, non-chiral compound. Determination of enantiomeric purity is a crucial analytical task for chiral compounds, which are molecules that are non-superimposable on their mirror images. thieme-connect.de
In a hypothetical scenario where the aniline derivative was modified to be chiral, or if it were used to react with a chiral substrate, methods for determining enantiomeric purity would become necessary. Standard protocols involve reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. libretexts.orgnih.gov These diastereomers, having different physical properties, can then be separated and quantified using standard chromatographic techniques (e.g., HPLC, GC) or distinguished by NMR spectroscopy. libretexts.org
Spectroscopic Methods for Mechanistic Insights (e.g., in situ IR, UV-Vis for reaction kinetics)
To move beyond simple reaction monitoring and gain deeper mechanistic understanding, in situ spectroscopic methods are employed to study reaction kinetics and identify transient species.
In situ Infrared (IR) Spectroscopy: In situ IR spectroscopy allows for the real-time tracking of changes in the vibrational frequencies of functional groups as a reaction proceeds. For a synthesis producing this compound, one could monitor the disappearance of the S-H stretch of a potential thiol starting material or the characteristic vibrations of a leaving group on an electrophilic trifluoroethylating agent. Concurrently, the appearance of bands associated with the C-S bond and the strong C-F vibrations of the product would be observed. This data provides direct evidence of the transformation of functional groups, helping to confirm the proposed reaction pathway.
UV-Vis Spectroscopy: UV-Visible absorption spectroscopy is a powerful technique for studying the kinetics of reactions involving chromophoric species like anilines. thermofisher.com Aniline and its derivatives possess a strong UV chromophore due to the π-system of the benzene ring conjugated with the amino group. nih.govresearchgate.net The position (λ_max) and intensity (absorbance) of this absorption are sensitive to the nature of the substituents on the aromatic ring. researchgate.net
| Method | Application | Information Gained |
| In situ IR | Mechanistic Studies | Real-time tracking of functional group transformations (e.g., formation of C-S and C-F bonds, disappearance of reactant bonds). |
| UV-Vis | Reaction Kinetics | Determination of reaction rate, reaction order, and rate constant by monitoring the change in concentration of the aniline chromophore. |
Table 2: Application of Spectroscopic Methods for Mechanistic Analysis.
These advanced analytical methods, when used in concert, provide a comprehensive picture of the synthesis, structure, and reactivity of this compound.
Future Research Directions and Emerging Avenues for 4 2,2,2 Trifluoroethyl Sulfanyl Aniline
Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Electrochemistry)
Traditional batch synthesis methods are often hampered by issues related to safety, scalability, and environmental impact. Future research is increasingly focused on the adoption of modern synthetic technologies like flow chemistry and electrochemistry to produce 4-[(2,2,2-trifluoroethyl)sulfanyl]aniline and its derivatives more efficiently and safely.
Electrochemistry: Electrochemical synthesis represents a green and powerful alternative to conventional chemical oxidation or reduction methods. By using electricity as a "reagent," electrochemistry can often obviate the need for harsh or expensive chemical oxidants and reductants. acs.org Research has shown the successful electrochemical synthesis of related compounds like 4-chloro-2-(phenylsulfonyl)aniline through the controlled oxidation of 4-chloroaniline. rsc.org Similarly, electrochemical methods have been developed for the synthesis of sulfonyl fluorides from thiols using potassium fluoride (B91410) as a cost-effective and safe fluoride source. acs.org These electrosynthesis techniques, which often proceed under mild conditions, could be adapted for the final steps in the formation of this compound, potentially offering a more sustainable and atom-economical route. researchgate.netorganic-chemistry.org
Table 1: Comparison of Synthetic Methodologies
| Feature | Conventional Batch Chemistry | Flow Chemistry | Electrochemistry |
|---|---|---|---|
| Process Control | Limited, potential for hotspots | High, precise temperature/pressure control researchgate.net | High, controlled by potential/current researchgate.net |
| Safety | Lower, especially with hazardous reagents | Higher, small reaction volumes, in-situ generation durham.ac.uk | Higher, avoids many hazardous reagents organic-chemistry.org |
| Scalability | Often challenging | Straightforward by numbering-up or longer run times uc.pt | Scalable, adaptable for industrial processes |
| Waste Generation | Higher, includes stoichiometric reagents | Lower, improved yields and in-line purification uc.pt | Minimal, uses electrons as a "traceless" reagent acs.org |
| Efficiency | Variable, can be time-consuming | High, reduced reaction times, telescoped processes researchgate.net | High, often proceeds with high selectivity |
Expanded Applications in Material Science and Agrochemistry
The distinct properties imparted by the trifluoroethylsufanyl group make this compound a promising building block for advanced materials and next-generation agrochemicals.
Material Science: The aniline (B41778) backbone of the molecule provides a direct pathway for its incorporation into polymers. Polyaniline and its derivatives are well-known for their conductive properties. The introduction of the trifluoroethylsufanyl substituent could lead to the development of novel sulfonated or functionalized polyanilines with unique characteristics. researchgate.net Fluorinated groups are known to enhance thermal stability, chemical resistance, and specific electronic properties in materials. Therefore, polymers derived from this compound could find applications in areas such as anti-corrosion coatings, electronic sensors, or as components in advanced composites. Research into the polymerization of aniline heterodimers to create new forms of sulfonated polyaniline demonstrates a viable route for creating such functional materials. researchgate.net
Agrochemistry: Fluorine-containing compounds are of immense importance in the agrochemical industry. researchgate.net The trifluoromethyl (CF3) or trifluoroethyl (CH2CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors. These properties are crucial for developing potent and persistent herbicides, insecticides, and fungicides. The structure of this compound makes it an ideal scaffold or intermediate for creating new active ingredients. The aniline group can be readily modified to introduce further functionalities, while the trifluoroethylsufanyl moiety provides the desirable physicochemical properties associated with fluorination in agrochemical design. researchgate.net
Design and Synthesis of Advanced Analogues with Tunable Reactivity
Systematic modification of the this compound structure is a key avenue for future research, enabling the fine-tuning of its chemical and physical properties for specific applications.
The design of advanced analogues can be approached by modifying three key regions of the molecule:
Aromatic Ring Substitution: Introducing additional substituents (e.g., halogens, alkyl, or methoxy (B1213986) groups) onto the benzene (B151609) ring can modulate the electronic properties of the aniline nitrogen, influencing its nucleophilicity and reactivity in subsequent reactions.
Aniline Nitrogen Derivatization: The amine group is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of amides, sulfonamides, and other derivatives, as demonstrated in the synthesis of related N-substituted anilines. google.com
Sulfur Linkage Modification: The sulfide (B99878) linkage could be oxidized to a sulfoxide (B87167) or sulfone, altering the geometry and electronic nature of the substituent. Furthermore, research into the synthesis of chiral sulfonimidamides from anilines suggests that the sulfur atom itself can be a target for creating complex, chiral analogues with potential bioisosteric properties. nih.gov
The design and synthesis of such analogues, like the development of aniline-derived kinase inhibitors, could lead to the discovery of molecules with highly specific biological or material functions. nih.gov
Table 2: Potential Analogues and Their Target Properties
| Analogue Class | Point of Modification | Potential Property Change |
|---|---|---|
| Ring-Substituted Analogues | Benzene Ring | Tunable electronic effects, altered reactivity |
| N-Acylated Analogues | Aniline Nitrogen | Formation of stable amides for material applications |
| Sulfonyl Analogues | Sulfur Atom (Oxidation) | Increased polarity, altered binding interactions |
| Chiral Sulfonimidamides | Sulfur-Nitrogen Moiety | Introduction of 3D structure for stereospecific binding nih.gov |
Deeper Computational Insights for Rational Catalyst and Reaction Design
As synthetic targets become more complex, a trial-and-error approach to reaction optimization is inefficient. Deeper computational studies, primarily using Density Functional Theory (DFT), are emerging as an indispensable tool for the rational design of catalysts and reaction pathways.
For the synthesis of this compound and its analogues, computational chemistry can provide critical insights. It can be used to:
Model Reaction Mechanisms: Elucidate transition states and reaction intermediates, as shown in studies of the electrochemical oxidation of anilines and the formation of sulfonimidamides. rsc.orgnih.gov
Predict Reactivity: Calculate the electron density on the aniline nitrogen or other reactive sites to predict how different substituents will affect reaction outcomes.
Design Catalysts: Simulate the interaction between a substrate, a potential catalyst, and reagents to design catalysts with higher efficiency and selectivity, a strategy that is becoming central to modern chemical synthesis. capes.gov.br
Compare Synthetic Routes: Evaluate the thermodynamic and kinetic feasibility of different proposed synthetic pathways, allowing researchers to focus on the most promising methods before extensive lab work.
By combining computational predictions with experimental validation, researchers can accelerate the development of optimized synthetic protocols for this class of compounds. nih.gov
Environmental and Sustainability Aspects of Synthesis and Application
The increasing focus on green chemistry necessitates a thorough evaluation of the environmental footprint of chemical compounds throughout their lifecycle.
Environmental Concerns: The structure of this compound contains two features of potential environmental concern. Firstly, aniline and its derivatives can be toxic, and their synthesis can generate persistent byproducts. nih.gov Secondly, the trifluoroethyl group places it within the broad class of per- and polyfluorinated alkyl substances (PFAS), which are known for their extreme persistence in the environment. ewg.org The potential for bioaccumulation and long-term environmental impact must be a key consideration in the development and application of this compound. nih.gov
Sustainable Synthesis: A primary goal of future research is to mitigate these environmental risks through sustainable chemistry. The adoption of flow chemistry and electrochemistry, as discussed in section 7.1, is a significant step in this direction. These technologies can lead to:
Reduced Waste: Higher yields and selectivity minimize the formation of unwanted byproducts. uc.pt
Lower Energy Consumption: Reactions can often be performed under milder conditions and in a more efficient manner.
Use of Greener Reagents: Electrochemistry, for example, replaces chemical oxidants with electricity, a fundamentally cleaner approach. acs.org
By proactively designing environmentally benign synthetic routes and carefully considering the lifecycle of the final products, the chemical community can harness the potential of this compound while minimizing its environmental impact.
Q & A
Q. What synthetic routes are optimal for preparing 4-[(2,2,2-trifluoroethyl)sulfanyl]aniline, and how do reaction conditions influence yield?
Answer:
- Nucleophilic substitution is a common approach. React 4-aminothiophenol with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents (DMF or DMSO) at 60–80°C. Monitor yield via HPLC or GC-MS.
- Optimization: Higher temperatures (>80°C) risk decomposition of the trifluoroethyl group, while insufficient base stoichiometry reduces sulfanyl group activation. Typical yields range 60–75% under inert atmospheres .
Q. How can the structure and purity of this compound be validated?
Answer:
- Spectroscopic techniques :
- ¹H/¹⁹F NMR : Confirm sulfanyl (-S-) and trifluoroethyl (-CF₃CH₂-) groups. Expect δ ~3.8 ppm (CH₂CF₃) and δ ~6.5–7.5 ppm (aromatic protons) .
- IR spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for research) .
Q. What are the key electronic effects of the trifluoroethylsulfanyl group on the aniline core?
Answer:
- The electron-withdrawing trifluoroethyl group reduces electron density on the aromatic ring, decreasing nucleophilicity of the amine (-NH₂). This impacts reactivity in electrophilic substitution reactions (e.g., nitration or halogenation) .
- Sulfanyl linkage (-S-) provides moderate conjugation, stabilizing intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives for target-specific applications?
Answer:
- DFT calculations (e.g., Gaussian 09): Optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The trifluoroethyl group increases LUMO energy, favoring interactions with electron-rich biological targets .
- Molecular docking (AutoDock Vina): Screen derivatives against enzyme active sites (e.g., kinases or proteases) to prioritize synthesis. Focus on substituents altering steric bulk or hydrogen-bonding capacity .
Q. What strategies mitigate solubility challenges in biological assays due to the compound’s lipophilicity?
Answer:
- Co-solvent systems : Use DMSO-water mixtures (<10% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility .
- Derivatization : Introduce polar groups (e.g., -OH or -COOH) at the para position while retaining the trifluoroethylsulfanyl moiety. Monitor logP changes via shake-flask method .
Q. How can contradictory data on reaction outcomes (e.g., oxidation vs. reduction pathways) be resolved?
Answer:
- Controlled experiments : Vary oxidizing agents (e.g., KMnO₄ vs. CrO₃) and reductants (NaBH₄ vs. LiAlH₄) under identical conditions.
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O in H₂O) to track oxygen incorporation during oxidation to quinones .
Q. What analytical methods distinguish between regioisomers in substitution reactions?
Answer:
- X-ray crystallography : Resolve crystal structures to confirm substitution patterns (e.g., ortho vs. para isomers) .
- NOESY NMR : Detect spatial proximity between protons on the trifluoroethyl group and aromatic ring substituents .
Methodological Tables
Q. Table 1. Key Spectral Data for this compound
| Technique | Observed Signal(s) | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 6.55–7.20 (m, 4H, Ar-H) | |
| ¹⁹F NMR | δ -68.5 (t, J = 9.5 Hz, CF₃) | |
| IR (KBr) | 3350 cm⁻¹ (N-H), 1130 cm⁻¹ (C-F) |
Q. Table 2. Reaction Optimization Parameters
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes S-alkylation |
| Solvent | DMF | Enhances nucleophilicity |
| Base | K₂CO₃ (2.5 equiv) | Prevents byproduct formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
